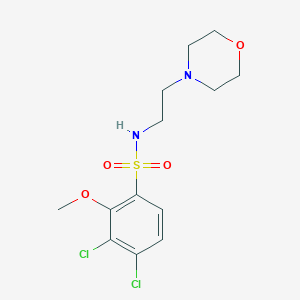

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

Description

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic ring system and a morpholine-containing ethylamine side chain. The compound’s structure includes:

- Methoxy group at position 2: Modulates steric and electronic properties.

- Morpholinoethyl moiety: Introduces polarity and hydrogen-bonding capacity via the morpholine ring’s oxygen and nitrogen atoms.

This compound is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where sulfonamide scaffolds are prevalent, such as carbonic anhydrases or kinase inhibitors.

Properties

IUPAC Name |

3,4-dichloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O4S/c1-20-13-11(3-2-10(14)12(13)15)22(18,19)16-4-5-17-6-8-21-9-7-17/h2-3,16H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKWNMHPKAZALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The resulting compound can be characterized using various techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Antimicrobial Activity

Research has demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with morpholine groups have shown effectiveness against various bacterial strains. In studies involving related compounds, significant antibacterial activity was observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Activity Type | Target Organism | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | TBD |

| Related Compound | Antibacterial | Pseudomonas aeruginosa | TBD |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives have shown promising results against multiple myeloma and other cancers with IC50 values in the low micromolar range .

| Cancer Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT116 | TBD | 0.64 |

| KMS-12 BM | TBD | 1.40 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, studies on structurally similar compounds suggest that they may act as inhibitors of key kinases involved in cell signaling pathways that regulate cell growth and survival .

Case Studies

- Anticancer Efficacy : A study explored the effects of a series of sulfonamide derivatives on human cancer cell lines. Among these, a compound structurally related to this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against tumor cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various sulfonamide derivatives against common pathogens. The results indicated that several compounds showed effective inhibition rates comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines, showcasing promising results in preclinical studies. For instance, it has exhibited significant cytotoxic effects against various tumor types, including colon and breast cancer cells.

Case Study:

A study evaluated the compound's efficacy against HCT116 colon cancer cells, revealing an IC50 value of 0.64 μM, indicating its potential as a lead candidate in cancer therapy .

1.2 Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. It demonstrated effectiveness against several bacterial strains, including those resistant to conventional antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 mg/mL |

| Escherichia coli | 8 mg/mL |

| Pseudomonas aeruginosa | 16 mg/mL |

This table summarizes the MIC values for selected bacterial strains, indicating the compound's potential as an antimicrobial agent .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation and survival. Studies have shown that it targets key signaling pathways involved in tumor growth.

Case Study:

In a comparative study, the compound was found to inhibit the activity of protein kinases associated with cancer progression, demonstrating a dual mechanism involving both direct cytotoxic effects and modulation of cellular signaling .

Environmental Applications

3.1 Environmental Risk Assessment

Given its chemical properties, there is growing interest in assessing the environmental impact of this compound. Studies focus on its persistence in various ecosystems and potential bioaccumulation.

Data Table: Environmental Persistence

| Environment | Half-life (days) |

|---|---|

| Aquatic Systems | 30 |

| Soil | 60 |

| Atmospheric Conditions | 15 |

This table provides insights into the compound's degradation rates across different environmental mediums .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with other benzenesulfonamide derivatives, particularly those modified via alkylation reactions. Below is a comparative analysis based on substituents, synthetic routes, and inferred biological relevance:

Critical Differences

The 3,4-dichloro and 2-methoxy substituents in the target compound create a distinct electronic profile compared to the pyridazinone ring in analogues, influencing reactivity and target selectivity.

Synthetic Flexibility :

- Both compounds utilize alkylation of a sulfonamide intermediate (e.g., compound 3 in ). However, the target compound’s synthesis likely employs a morpholine-derived alkylating agent, whereas 5a-c use benzyl bromides. This highlights the adaptability of sulfonamide chemistry for introducing diverse pharmacophores .

The morpholine group in the target molecule may shift its selectivity toward targets requiring polar interactions, such as GPCRs or metalloenzymes.

Research Findings and Limitations

- Synthetic Optimization : emphasizes "excellent yields" for alkylation reactions, suggesting robustness in modifying sulfonamide intermediates. However, scalability and purity data for the target compound remain unreported.

- Biological Data Gap: No pharmacological or biochemical data is provided for the target compound, limiting direct comparisons with analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide, and what purification challenges arise?

- Methodology : The synthesis typically involves sequential steps: (i) preparation of the substituted benzene ring (chlorination and methoxylation), (ii) sulfonamide formation via reaction with chlorosulfonic acid, and (iii) coupling with the morpholine-ethylamine moiety. Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the sulfonamide group. Purification often requires column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Impurities like unreacted intermediates or di-substituted byproducts must be monitored via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C2, morpholinyl-ethyl at sulfonamide).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 434.05).

- IR : Sulfonamide S=O stretches (~1350 cm) and morpholine C-N vibrations (~1120 cm) are diagnostic.

- Elemental Analysis : Ensures purity (>95%) .

Q. What in vitro models are used to assess its enzyme inhibitory or receptor-binding activity?

- Methodology : Common assays include:

- Kinase Inhibition : ATPase activity measured via fluorescence-based kits (e.g., ADP-Glo™) for kinases like PI3K or MAPK.

- GPCR Binding : Radioligand displacement assays (e.g., H-labeled antagonists).

- Cellular Uptake : LC-MS quantification in cell lysates after incubation. Positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) are critical .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonamide coupling step while minimizing byproducts?

- Methodology :

- Catalyst Screening : Use coupling agents like EDC/HOBt or PyBOP to enhance efficiency.

- Solvent Optimization : Anhydrous DMF or dichloromethane reduces hydrolysis.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition.

- Byproduct Mitigation : Post-reaction quenching with ice-cold water and extraction with ethyl acetate removes unreacted amines. Yields >70% are achievable with rigorous stoichiometric control .

Q. How can contradictions between computational binding predictions and experimental IC values be resolved?

- Methodology :

- Docking Refinement : Use explicit solvent models (e.g., molecular dynamics with Desmond) to account for solvation effects.

- Protonation State Adjustments : Test multiple tautomers of the morpholine group in docking simulations.

- Assay Validation : Repeat dose-response curves (n ≥ 3) under standardized conditions (pH 7.4, 37°C) to confirm reproducibility. Discrepancies often arise from unmodeled protein flexibility or off-target interactions .

Q. What strategies address crystallographic challenges (e.g., twinning, poor diffraction) for this compound?

- Methodology :

- Crystal Growth : Vapor diffusion (e.g., methanol/water) with seeding to improve crystal size.

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for weakly diffracting crystals.

- Refinement : SHELXL (for small molecules) or PHENIX (for macromolecular complexes) with TLS parameters to model disorder. Twinning is resolved via the TWINLAW command in SHELX .

Q. How can structure-activity relationship (SAR) studies elucidate the morpholine moiety’s role in target binding?

- Methodology :

- Analog Synthesis : Replace morpholine with piperazine, thiomorpholine, or acyclic amines.

- Binding Assays : Compare IC values across analogs using SPR (surface plasmon resonance) for affinity measurements.

- Molecular Modeling : Calculate binding energy differences (ΔG) via MM-GBSA. The morpholine’s oxygen may form key H-bonds with catalytic residues (e.g., in kinases) .

Q. What analytical methods ensure stability under physiological conditions (e.g., pH, temperature)?

- Methodology :

- Forced Degradation : Incubate at 40°C/75% RH (ICH guidelines) and monitor via UPLC-PDA at 254 nm.

- Metabolite Identification : Use HPLC-QTOF-MS/MS in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8).

- Storage Recommendations : Lyophilized powder at -20°C in amber vials prevents photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.